Vercirnon sodium
Übersicht
Beschreibung
Vercirnon sodium is an orally bioavailable, anti-inflammatory agent that targets the chemokine receptor protein CCR9. It is primarily being developed for the treatment of inflammatory bowel diseases, such as Crohn’s disease and ulcerative colitis . This compound works by blocking the activity of the CCR9 chemokine receptor, which is implicated in the inappropriate immune response seen in these diseases .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Vercirnon sodium is synthesized through a series of chemical reactions that involve the formation of its core structure and subsequent functionalization. The synthetic route typically involves:
Formation of the core structure: This involves the synthesis of the benzene sulfonamide core, which is a key component of this compound.
Functionalization: The core structure is then functionalized with various substituents to achieve the desired chemical properties. .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch processing: Large quantities of the starting materials are reacted in batch reactors under controlled conditions.
Purification: The crude product is purified using techniques such as crystallization, filtration, and chromatography to obtain this compound with high purity
Analyse Chemischer Reaktionen
Types of Reactions
Vercirnon sodium undergoes several types of chemical reactions, including:
Substitution reactions: The chlorine atom in this compound can be substituted with other functional groups under appropriate conditions.
Oxidation and reduction reactions: This compound can undergo oxidation and reduction reactions, leading to the formation of various oxidation states
Common Reagents and Conditions
Substitution reactions: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and reduction reactions: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively
Major Products Formed
The major products formed from these reactions include various substituted derivatives of this compound, which may have different pharmacological properties .
Wissenschaftliche Forschungsanwendungen
Vercirnon sodium has several scientific research applications, including:
Chemistry: It is used as a tool compound to study the chemokine receptor CCR9 and its role in immune response.
Biology: this compound is used in biological studies to investigate the migration and activation of T cells in the digestive tract.
Medicine: It is being developed as a therapeutic agent for the treatment of inflammatory bowel diseases, such as Crohn’s disease and ulcerative colitis
Industry: This compound is used in the pharmaceutical industry for the development of new anti-inflammatory drugs
Wirkmechanismus
Vercirnon sodium exerts its effects by blocking the activity of the CCR9 chemokine receptor. CCR9 is a receptor expressed by T cells that migrate selectively to the digestive tract. By inhibiting CCR9, this compound prevents the trafficking of T cells to the small and large intestine, thereby reducing inflammation and alleviating symptoms of inflammatory bowel diseases .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Maraviroc: A CCR5 antagonist used for the treatment of HIV infection.
Plerixafor: A CXCR4 antagonist used for stem-cell mobilization.
Uniqueness
Vercirnon sodium is unique in its high selectivity for the CCR9 receptor, making it a promising candidate for the treatment of inflammatory bowel diseases. Unlike other chemokine receptor antagonists, this compound specifically targets the CCR9 receptor, which is primarily involved in the migration of T cells to the digestive tract .
Eigenschaften
IUPAC Name |
sodium;(Z)-[(6E)-6-(4-tert-butylphenyl)sulfonylimino-3-chlorocyclohexa-2,4-dien-1-ylidene]-(1-oxidopyridin-1-ium-4-yl)methanolate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2O4S.Na/c1-22(2,3)16-4-7-18(8-5-16)30(28,29)24-20-9-6-17(23)14-19(20)21(26)15-10-12-25(27)13-11-15;/h4-14,26H,1-3H3;/q;+1/p-1/b21-19-,24-20+; | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKNHYMXTVRJZBC-YBZPVFAISA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N=C2C=CC(=CC2=C(C3=CC=[N+](C=C3)[O-])[O-])Cl.[Na+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)/N=C/2\C=CC(=C\C2=C(/C3=CC=[N+](C=C3)[O-])\[O-])Cl.[Na+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN2NaO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
886214-18-2 | |
Record name | Vercirnon sodium [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0886214182 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | VERCIRNON SODIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9NQF0M8R0M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.